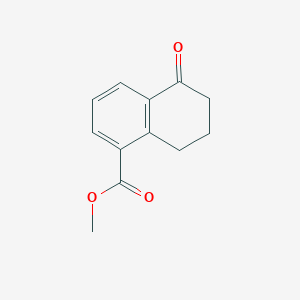

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No. B3146289

Key on ui cas rn:

59599-49-4

M. Wt: 204.22 g/mol

InChI Key: DFNWPCQCKKLLPR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06048877

Procedure details

A 450-mL Parr bomb was charged with methanol (81 mL), DMF (160 mL), compound 2 (24.0 g, 81.6 mmol), palladium acetate (549 mg, 2.45 mmol), 1,3-bis(diphenylphosphino)-propane (1.01 g, 2.45 mmol), and triethylamine (23 mL, 163 mmol). The bomb was purged with carbon monoxide using 2 fill/vent cycles. The bomb was repressurized to 150 psi and was heated to 80° C. for 3 hours. During this time additional CO was admitted to maintain the pressure at 150 psi. The bomb was cooled to room temperature and vented. A second identical run was made. The combined reactions were diluted with methylene chloride (2 L), washed with water (4×800 mL), dried (MgSO4) and concentrated in vacuo to a black solid. Chromatography (flash, silica, 120 mm dia×20 cm, 2% ethyl acetate/methylene chloride) provided semi-pure product. Recrystallization of this material from hot hexanes in 2 crops followed by chromatography of the final mothor liquors (silica gel, methylene chloride (700 mL) then 2% ethyl acetate/methylene chloride) provided a total of 30.3 g (90%) of the title compound.

Name

compound 2

Quantity

24 g

Type

reactant

Reaction Step One

Name

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][OH:2].CC(C)(C)CCN[C:8]([C:10]1[C:19]2[CH2:18][CH2:17][CH:16](CCN3CCC(C4C=CC=CC=4)CC3)[C:15](=[O:34])[C:14]=2[CH:13]=[CH:12][CH:11]=1)=[O:9].C(N(CC)CC)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN(C=O)C>[CH3:1][O:2][C:8]([C:10]1[C:19]2[CH2:18][CH2:17][CH2:16][C:15](=[O:34])[C:14]=2[CH:13]=[CH:12][CH:11]=1)=[O:9] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

81 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

compound 2

|

|

Quantity

|

24 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCNC(=O)C1=CC=CC=2C(C(CCC12)CCN1CCC(CC1)C1=CC=CC=C1)=O)(C)C

|

|

Name

|

|

|

Quantity

|

23 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

549 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

1.01 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

160 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bomb was purged with carbon monoxide using 2 fill/vent cycles

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the pressure at 150 psi

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The bomb was cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The combined reactions were diluted with methylene chloride (2 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (4×800 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo to a black solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Chromatography (flash, silica, 120 mm dia×20 cm, 2% ethyl acetate/methylene chloride) provided semi-pure product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization of this material from hot hexanes in 2 crops

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C1=CC=CC=2C(CCCC12)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 30.3 g | |

| YIELD: PERCENTYIELD | 90% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |